N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
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Overview
Description
N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound with significant applications in scientific research. It is known for its role as a protein tyrosine kinase inhibitor, particularly targeting c-Met/HGFR (hepatocyte growth factor receptor), which is involved in various cellular processes including growth, motility, and morphogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the pyridine derivative: This involves the reaction of 4-chloropyridine with 4-(4-methylpiperazin-1-yl)piperidine in the presence of a base.
Coupling with the phenyl derivative: The pyridine derivative is then coupled with 2-fluoro-4-nitrophenol under basic conditions to form the desired intermediate.
Cyclopropane ring formation: The final step involves the formation of the cyclopropane ring through a cyclization reaction with 4-fluorophenyl isocyanate.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry .
Scientific Research Applications
N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving protein tyrosine kinases and their role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit c-Met/HGFR.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of c-Met/HGFR, a receptor tyrosine kinase involved in various cellular processes. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways that promote cell growth, survival, and migration, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide: A closely related compound with similar structural features and biological activity.
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid: Another compound with a similar fluorinated phenyl group and piperazine moiety.
Uniqueness
N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide stands out due to its specific inhibition of c-Met/HGFR and its potential therapeutic applications in cancer treatment. Its unique combination of structural features, including the cyclopropane ring and multiple fluorine atoms, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C33H37F2N7O4 |
---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C33H37F2N7O4/c1-39-16-18-40(19-17-39)23-9-14-41(15-10-23)32(45)38-29-21-26(8-13-37-29)46-25-6-7-28(27(35)20-25)42(24-4-2-22(34)3-5-24)31(44)33(11-12-33)30(36)43/h2-8,13,20-21,23H,9-12,14-19H2,1H3,(H2,36,43)(H,37,38,45) |
InChI Key |
BWEYRDZIIMFBJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)N(C5=CC=C(C=C5)F)C(=O)C6(CC6)C(=O)N)F |
Origin of Product |
United States |
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